molecular formula C13H17N3O2S B319282 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide

Katalognummer: B319282
Molekulargewicht: 279.36 g/mol
InChI-Schlüssel: LCCKECGYRHJGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core substituted with a 3-methylbutanoyl group and a carbamothioyl group

Eigenschaften

Molekularformel

C13H17N3O2S

Molekulargewicht

279.36 g/mol

IUPAC-Name

4-(3-methylbutanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C13H17N3O2S/c1-8(2)7-11(17)16-13(19)15-10-5-3-9(4-6-10)12(14)18/h3-6,8H,7H2,1-2H3,(H2,14,18)(H2,15,16,17,19)

InChI-Schlüssel

LCCKECGYRHJGSH-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Kanonische SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the preparation of the benzamide core. This can be achieved through the reaction of aniline with benzoyl chloride under basic conditions to form benzamide.

    Introduction of the 3-Methylbutanoyl Group: The benzamide is then reacted with 3-methylbutanoyl chloride in the presence of a base such as pyridine to introduce the 3-methylbutanoyl group.

    Addition of the Carbamothioyl Group: Finally, the compound is treated with thiourea to introduce the carbamothioyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), catalysts (e.g., iron, aluminum chloride).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-{[(3-Methylbutyl)carbamothioyl]amino}benzenesulfonamide: This compound has a similar structure but includes a sulfonamide group instead of a benzamide core.

    4-{[(3-Methylbutanoyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide: This compound has an additional tetrahydrofuran-2-ylmethyl group.

Uniqueness

4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.